Fadgg
Fadgg
Brand Name:
Vulcanchem
CAS No.:
124040-67-1
VCID:
VC20818129
InChI:
InChI=1S/C22H38N2O15/c1-6-13(29)17(33)18(34)22(35-6)38-19-12(24-8(3)28)21(37-10(5-26)15(19)31)39-20-11(23-7(2)27)16(32)14(30)9(4-25)36-20/h6,9-22,25-26,29-34H,4-5H2,1-3H3,(H,23,27)(H,24,28)/t6-,9+,10+,11+,12+,13+,14+,15-,16+,17+,18-,19+,20+,21-,22-/m0/s1
SMILES:
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)O)O)O
Molecular Formula:
C22H38N2O15
Molecular Weight:
570.5 g/mol
Fadgg
CAS No.: 124040-67-1
Cat. No.: VC20818129
Molecular Formula: C22H38N2O15
Molecular Weight: 570.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124040-67-1 |
|---|---|
| Molecular Formula | C22H38N2O15 |
| Molecular Weight | 570.5 g/mol |
| IUPAC Name | N-[(2R,3R,4R,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C22H38N2O15/c1-6-13(29)17(33)18(34)22(35-6)38-19-12(24-8(3)28)21(37-10(5-26)15(19)31)39-20-11(23-7(2)27)16(32)14(30)9(4-25)36-20/h6,9-22,25-26,29-34H,4-5H2,1-3H3,(H,23,27)(H,24,28)/t6-,9+,10+,11+,12+,13+,14+,15-,16+,17+,18-,19+,20+,21-,22-/m0/s1 |
| Standard InChI Key | BFBQKMOGMKCDKP-XHCQCPSKSA-N |
| Isomeric SMILES | C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@@H]2O)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)C)O)O)O |
| SMILES | CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator